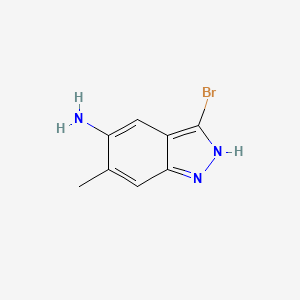

3-Bromo-6-methyl-1H-indazol-5-amine

Description

BenchChem offers high-quality 3-Bromo-6-methyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-6-methyl-2H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANHUNMOMXHWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646659 | |

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-43-0 | |

| Record name | 3-Bromo-6-methyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-BROMO-6-METHYL-1H-INDAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a molecule of interest for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process, commencing with the formation of a nitro-substituted indazole core, followed by bromination and subsequent reduction to yield the final amine.

The protocols detailed herein are based on established methodologies for the synthesis of analogous substituted indazoles. All quantitative data is presented in a structured format for clarity, and a visual representation of the synthetic workflow is provided.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathway. Please note that as this is a proposed synthesis, the yields and some physical properties are estimated based on analogous reactions reported in the literature.

| Step | Intermediate/Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State (Predicted) | Yield (%) (Estimated) |

| 1 | 6-Methyl-5-nitro-1H-indazole | C₈H₇N₃O₂ | 177.16 | Yellow Solid | ~80-95 |

| 2 | 3-Bromo-6-methyl-5-nitro-1H-indazole | C₈H₆BrN₃O₂ | 256.06 | Solid | ~95 |

| 3 | 3-Bromo-6-methyl-1H-indazol-5-amine | C₈H₈BrN₄ | 240.08 | Solid | ~70-90 |

Experimental Protocols

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazole

This procedure outlines the formation of the indazole ring from a substituted aniline, a common and effective method for creating the indazole core.[1][2][3]

Materials:

-

2-Amino-4-methyl-5-nitrotoluene

-

Glacial Acetic Acid

-

Sodium Nitrite (NaNO₂)

-

Water

-

Ethyl Acetate

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methyl-5-nitrotoluene in glacial acetic acid.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude 6-methyl-5-nitro-1H-indazole.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole

This step involves the regioselective bromination of the indazole ring at the 3-position. The use of bromine in DMF is a mild and efficient method for this transformation.[4]

Materials:

-

6-Methyl-5-nitro-1H-indazole

-

N,N-Dimethylformamide (DMF)

-

Bromine (Br₂)

-

Nitrogen (N₂) gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 6-methyl-5-nitro-1H-indazole in DMF in a three-necked flask equipped with a dropping funnel and a thermometer.

-

Cool the reaction mixture to -5°C.

-

Slowly add bromine dropwise to the solution, maintaining the temperature between 0 and -5°C.

-

After the addition is complete, allow the mixture to stir at this temperature for 1 hour.

-

Slowly warm the reaction to 35-40°C and maintain this temperature for approximately 11 hours.

-

Monitor the reaction for the disappearance of the starting material by HPLC.

-

Upon completion, the reaction mixture can be worked up by pouring it into ice water and filtering the resulting precipitate.

-

The crude product is then washed with water and dried to yield 3-bromo-6-methyl-5-nitro-1H-indazole.

Step 3: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

The final step is the reduction of the nitro group to an amine. A common method for this transformation is the use of tin(II) chloride in an acidic medium.[1][5]

Materials:

-

3-Bromo-6-methyl-5-nitro-1H-indazole

-

Ethanol

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend 3-bromo-6-methyl-5-nitro-1H-indazole and tin(II) chloride dihydrate in ethanol.

-

Add concentrated hydrochloric acid to the mixture and stir at room temperature.

-

Heat the reaction mixture to 60-70°C for 2-3 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, cool the mixture in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (>8).

-

Extract the product with ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-bromo-6-methyl-1H-indazol-5-amine can be purified by column chromatography.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the proposed three-step synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine.

Caption: Proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine.

References

- 1. 3-Methyl-6-nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine, a potentially valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of direct synthetic procedures for this specific molecule in the public domain, this guide presents a rational, multi-step approach derived from established methodologies for analogous indazole derivatives. The protocols provided are adapted from literature precedents for similar transformations and are intended to serve as a foundational blueprint for researchers.

Proposed Synthetic Scheme

The proposed synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine commences with a commercially available substituted toluene and proceeds through a three-step sequence involving nitration, cyclization to form the indazole core, and subsequent bromination.

Caption: Proposed synthetic pathway for 3-Bromo-6-methyl-1H-indazol-5-amine.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are adapted from established methods for similar compounds and may require optimization for the specific substrate.

Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine

This step involves the formation of the indazole ring system via the reaction of a substituted fluoronitrobenzene with hydrazine. This method is analogous to the synthesis of other substituted indazolamines.

Reaction:

Caption: Cyclization to form the indazole core.

Procedure:

To a solution of 2-fluoro-4-methyl-1-nitrobenzene (1.0 eq) in ethanol (10 mL per 1 g of starting material), add hydrazine hydrate (10.0 eq). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methyl-1H-indazol-5-amine.

Step 2: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

The final step introduces a bromine atom at the 3-position of the indazole ring. This is achieved through electrophilic bromination using elemental bromine in a suitable solvent.

Reaction:

Caption: Bromination of the indazole ring.

Procedure:

To a solution of 6-methyl-1H-indazol-5-amine (1.0 eq) in N,N-dimethylformamide (DMF, 10 mL per 1 g of starting material) at 0°C, slowly add a solution of bromine (1.1 eq) in DMF. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the final product, 3-Bromo-6-methyl-1H-indazol-5-amine.

Quantitative Data Summary

The following table summarizes expected yields and key analytical data based on literature for analogous reactions. Actual results may vary and require experimental optimization.

| Step | Product Name | Starting Material | Reagents | Typical Yield (%) | Melting Point (°C) |

| 1 | 6-Methyl-1H-indazol-5-amine | 2-Fluoro-4-methyl-1-nitrobenzene | Hydrazine Hydrate | 80-95 | Not Reported |

| 2 | 3-Bromo-6-methyl-1H-indazol-5-amine | 6-Methyl-1H-indazol-5-amine | Bromine, DMF | 70-85 | Not Reported |

Experimental Workflow Overview

The overall experimental workflow, from starting material to the final purified product, is depicted below. This includes reaction setup, monitoring, workup, and purification stages.

Caption: Overall experimental workflow for the synthesis.

Safety Considerations

-

Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. All manipulations should be performed in a fume hood with appropriate PPE.

-

N,N-Dimethylformamide (DMF) is a potential reproductive toxin. Avoid inhalation and skin contact.

-

Standard laboratory safety practices should be followed at all times.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine. The successful execution of this synthesis will require careful experimental technique and may necessitate optimization of the described conditions.

An In-depth Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine (CAS Number 1060814-59-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 3-Bromo-6-methyl-1H-indazol-5-amine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for the title compound and closely related structural analogs. Methodologies and biological activities of similar compounds are presented to offer a predictive and comparative framework for research and development.

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The indazole scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, and antimicrobial activities.[1][2] 3-Bromo-6-methyl-1H-indazol-5-amine, a specific substituted indazole, holds potential as a valuable intermediate or active compound in drug discovery programs. This document serves as a technical resource, consolidating available data and proposing experimental pathways for its synthesis and evaluation.

Physicochemical Properties

Quantitative physicochemical data for 3-Bromo-6-methyl-1H-indazol-5-amine is not extensively documented. The following table summarizes basic properties, supplemented with data from structurally similar compounds for comparison.

| Property | Value for 3-Bromo-6-methyl-1H-indazol-5-amine | Value for Analog (3-Amino-5-bromo-1-methyl-1H-indazole)[3] | Value for Analog (6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine)[4] |

| CAS Number | 1060814-59-1 | 1000018-06-3 | 2760850-48-2 |

| Molecular Formula | C₈H₈BrN₃ | C₈H₈BrN₃ | C₈H₇BrFN₃ |

| Molecular Weight | 226.07 g/mol | 226.07 g/mol | 244.06 g/mol |

| Appearance | Not specified | Pale Cream Powder[3] | Not specified |

| Purity | Not specified | 95%[3] | Not specified |

| InChI Key | Not specified | BKBSBRJIGMVBFM-UHFFFAOYSA-N[3] | QBZSQMXJCPUGNS-UHFFFAOYSA-N |

| SMILES | Not specified | Cn1nc(N)c2cc(Br)ccc21[3] | CN1C2=CC(=C(C=C2C(=N1)N)F)Br |

Synthesis and Experimental Protocols

A definitive, published synthetic route for 3-Bromo-6-methyl-1H-indazol-5-amine was not identified. However, a plausible pathway can be extrapolated from established syntheses of analogous substituted indazoles. A common and effective method involves the cyclization of a substituted benzonitrile with hydrazine, followed by bromination.

Proposed Synthetic Pathway

A potential synthetic workflow for 3-Bromo-6-methyl-1H-indazol-5-amine is outlined below. This pathway begins with a commercially available substituted benzonitrile and proceeds through cyclization to form the indazole core, followed by bromination.

Caption: Proposed synthetic workflow for 3-Bromo-6-methyl-1H-indazol-5-amine.

Detailed Experimental Protocols (Generalized)

The following protocols are generalized from methodologies reported for similar indazole syntheses and would require optimization for the specific target compound.[5][6][7]

Step 1: Synthesis of 6-Methyl-5-nitro-1H-indazol-3-amine

-

To a solution of 2-fluoro-4-methyl-5-nitrobenzonitrile (1.0 eq) in ethanol (10-20 mL per gram of nitrile), add hydrazine hydrate (80-99%, 10.0 eq).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purify the resulting solid by recrystallization from ethanol to yield the indazol-amine intermediate.

Step 2: Synthesis of 3-Bromo-6-methyl-5-nitro-1H-indazole (Sandmeyer-type Reaction)

-

Suspend 6-Methyl-5-nitro-1H-indazol-3-amine (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.

-

Slowly add the diazonium salt solution to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine (Nitro Group Reduction)

-

Dissolve the 3-Bromo-6-methyl-5-nitro-1H-indazole (1.0 eq) in ethanol.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise.

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction, and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain 3-Bromo-6-methyl-1H-indazol-5-amine.

Biological Activity and Potential Applications

While specific biological data for 3-Bromo-6-methyl-1H-indazol-5-amine is not available, the broader class of indazole derivatives is known for a variety of pharmacological activities. These compounds are often investigated as inhibitors of protein kinases, nitric oxide synthases, and other enzymes implicated in disease.[8][9]

Summary of Activities for Analogous Indazole Derivatives

The following table presents a summary of reported biological activities for various substituted indazole compounds. This data provides context for the potential applications of the title compound.

| Compound/Derivative Class | Biological Target/Activity | Quantitative Data (IC₅₀/MIC) | Reference |

| Substituted 1H-indazole-3-amine Derivatives | Anti-proliferative (K562 human chronic myeloid leukemia cells) | IC₅₀ = 5.15 µM (for compound 6o) | [5] |

| Substituted 1H-indazole-3-amine Derivatives | Anti-proliferative (HEK-293 normal cells) | IC₅₀ = 33.2 µM (for compound 6o, showing selectivity) | [5] |

| Indazole Derivatives | Inducible Nitric Oxide Synthase (iNOS) Inhibition | Varies; many compounds show potent inhibition | [8] |

| Indazole Derivatives | Neuronal Nitric Oxide Synthase (nNOS) Inhibition | Generally less potent against nNOS than iNOS | [8] |

| Halogen-substituted N-phenylbenzo[g]indazoles | Antibacterial and Antifungal | Not specified | [1] |

| Sulphonamide-containing Indazoles | Anti-tubercular (M. tuberculosis) | MIC = 0.09 µM (for most potent compound) | [1] |

Generalized Protocol for In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5][10]

-

Cell Culture: Culture human cancer cell lines (e.g., K562, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37 °C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compound (3-Bromo-6-methyl-1H-indazol-5-amine) in culture medium. Add the diluted compounds to the wells, typically in triplicate, and include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Mechanism of Action: Signaling Pathway

Many indazole derivatives exert their biological effects, particularly anti-cancer activity, by inhibiting protein kinases.[9] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of a specific kinase can disrupt these pathways, leading to apoptosis (programmed cell death) in cancer cells.

Caption: Hypothetical signaling pathway inhibited by an indazole derivative.

This diagram illustrates a generalized signal transduction pathway where an indazole compound could act as a kinase inhibitor. By blocking the ATP-binding site of a receptor tyrosine kinase, the compound prevents downstream signaling, thereby inhibiting cell proliferation and promoting apoptosis. This represents a common mechanism of action for many anti-cancer drugs containing the indazole scaffold.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 3-Amino-5-bromo-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]

- 4. 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine | C8H7BrFN3 | CID 162725518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 8. Synthesis and biological evaluation of indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

3-Bromo-6-methyl-1H-indazol-5-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted properties and general experimental protocols based on structurally related molecules. The indazole scaffold is a key pharmacophore in many biologically active compounds, particularly as kinase inhibitors in cancer therapy.

Core Physical and Chemical Properties

Experimental data for the physical and chemical properties of 3-Bromo-6-methyl-1H-indazol-5-amine is not extensively available in peer-reviewed literature. The following tables summarize the available compound identification and predicted physicochemical properties.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-bromo-6-methyl-1H-indazol-5-amine |

| CAS Number | 1000343-43-0 |

| Molecular Formula | C₈H₈BrN₃ |

| Molecular Weight | 226.08 g/mol |

| Canonical SMILES | CC1=CC2=C(C=C1N)C(=NN2)Br |

| InChI | InChI=1S/C8H8BrN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) |

| InChIKey | QANHUNMOMXHWPX-UHFFFAOYSA-N |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

| LogP | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine are not readily found in the public domain. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of substituted indazoles. Below is a representative protocol for the synthesis of a related bromo-indazol-amine, which could be adapted for the target compound.

Representative Synthesis: Preparation of 5-Bromo-1H-indazol-3-amine from 5-Bromo-2-fluorobenzonitrile

This protocol describes the synthesis of an isomer, 5-Bromo-1H-indazol-3-amine, and serves as an illustrative example of indazole ring formation.

Materials:

-

5-Bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (excess, e.g., 10-20 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within a few hours), cool the mixture to room temperature.

-

Remove the solvent and excess hydrazine under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 5-bromo-1H-indazol-3-amine.

Note: This is a generalized procedure and would require optimization for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine, likely starting from a different substituted benzonitrile precursor.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of 3-Bromo-6-methyl-1H-indazol-5-amine, the indazole core is a well-established scaffold for kinase inhibitors used in oncology.[1][2][3] Many indazole derivatives have been developed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and VEGFR signaling pathways.[1][4][5]

Plausible Synthetic Workflow

The following diagram illustrates a potential synthetic approach to 3-Bromo-6-methyl-1H-indazol-5-amine, starting from a substituted toluene derivative. This represents a logical, though unconfirmed, synthetic strategy.

Representative Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4][6] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Indazole-based compounds are known to act as inhibitors of key kinases within this pathway, such as RAF and MEK.[1] The diagram below illustrates the MAPK/ERK signaling cascade and indicates the potential points of inhibition by a kinase inhibitor.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

- 5. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vjoncology.com [vjoncology.com]

Spectroscopic and Spectrometric Analysis of 3-Bromo-6-methyl-1H-indazol-5-amine: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for 3-Bromo-6-methyl-1H-indazol-5-amine. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted data and offers a comparative analysis with the known experimental data of a closely related isomer. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed predicted data, generalized experimental protocols, and a workflow visualization to support research and development activities.

Introduction

3-Bromo-6-methyl-1H-indazol-5-amine is a substituted indazole derivative. The indazole core is a key pharmacophore in many biologically active compounds, making its derivatives, such as the title compound, of significant interest in medicinal chemistry and drug discovery. Spectroscopic and spectrometric characterization is fundamental to confirm the chemical structure and purity of such novel compounds. This guide compiles predicted spectroscopic data for 3-Bromo-6-methyl-1H-indazol-5-amine and provides generalized methodologies for its empirical determination.

Predicted Spectroscopic and Spectrometric Data

Given the absence of published experimental spectra for 3-Bromo-6-methyl-1H-indazol-5-amine, the following tables present predicted data based on computational models and the analysis of structurally similar compounds.

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-6-methyl-1H-indazol-5-amine.

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-6-methyl-1H-indazol-5-amine

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.5 | br s | 1H | N-H (indazole) |

| ~7.2 | s | 1H | H-4 |

| ~6.8 | s | 1H | H-7 |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.2 | s | 3H | -CH₃ |

Note: Predictions are based on standard NMR prediction algorithms. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The N-H and -NH₂ protons are exchangeable with D₂O and their chemical shifts can be highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-6-methyl-1H-indazol-5-amine

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-5 |

| ~140.0 | C-7a |

| ~135.0 | C-3 |

| ~120.0 | C-6 |

| ~115.0 | C-3a |

| ~110.0 | C-4 |

| ~100.0 | C-7 |

| ~18.0 | -CH₃ |

Note: Predicted chemical shifts are referenced to a standard solvent signal.

The following table outlines the expected characteristic infrared absorption frequencies for the functional groups present in 3-Bromo-6-methyl-1H-indazol-5-amine.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine and indazole) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| 1620 - 1580 | Medium-Strong | N-H bend (amine) / C=C aromatic ring stretch |

| 1500 - 1450 | Strong | C=N aromatic ring stretch |

| 1300 - 1200 | Medium | C-N stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

| 700 - 600 | Medium | C-Br stretch |

The following table presents predicted mass-to-charge ratios (m/z) for various adducts of 3-Bromo-6-methyl-1H-indazol-5-amine. The molecular formula is C₈H₈BrN₃, with a monoisotopic mass of 224.99016 Da.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.99744 |

| [M+Na]⁺ | 247.97938 |

| [M-H]⁻ | 223.98288 |

| [M+NH₄]⁺ | 243.02398 |

| [M+K]⁺ | 263.95332 |

| [M]⁺ | 224.98961 |

Note: The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Comparative Experimental Data of a Structural Isomer

For reference, the following tables provide published experimental data for a closely related structural isomer, 6-Bromo-1-methyl-1H-indazol-3-amine .

Table 5: Experimental ¹H NMR Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 7.6 | s | 1H | Aromatic H |

| 7.59 | d | 1H | Aromatic H |

| 7.01 | d | 1H | Aromatic H |

| 5.7 | s | 2H | -NH₂ |

| 3.75 | s | 3H | -CH₃ |

Solvent: DMSO-d₆, Frequency: 300 MHz.[1]

Table 6: Experimental Mass Spectrometry Data for 6-Bromo-1-methyl-1H-indazol-3-amine [1]

| m/z | Ion |

| 226 | [M]⁺ |

| 228 | [M+2]⁺ |

Note the characteristic M/M+2 isotopic pattern for a bromine-containing compound.[1]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic and spectrometric data for solid organic compounds like 3-Bromo-6-methyl-1H-indazol-5-amine.

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Process the data using appropriate software and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase solvent.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in both positive and negative ion modes over a suitable m/z range. High-resolution mass spectrometry is recommended for accurate mass determination.

-

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Physicochemical Properties and Synthetic Utility of 3-Bromo-6-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-1H-indazol-5-amine is a substituted indazole derivative that serves as a valuable building block in medicinal chemistry. The indazole scaffold is a privileged structure found in numerous biologically active compounds, particularly in the development of kinase inhibitors for therapeutic use. This technical guide provides an in-depth overview of the available physicochemical properties, with a focus on solubility, and illustrates its application in a representative synthetic workflow.

Physicochemical Properties

| Property | Value/Description | Source |

| Molecular Formula | C₈H₈BrN₃ | Guidechem[1] |

| Molecular Weight | 226.08 g/mol | Guidechem[1] |

| Appearance | Solid (predicted) | - |

| Predicted XlogP | 2.3 | PubChem |

| Aqueous Solubility | Predicted to be low. For a related compound, 6-bromo-1-methyl-1H-indazole, it is known to be sparingly soluble in water. | Benchchem[2] |

| Organic Solvent Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols, as suggested by its use in synthetic chemistry. | General Synthetic Chemistry Principles |

Experimental Protocols

Given the predicted low aqueous solubility, a robust method for its determination is crucial for in vitro assays and formulation development. The following is a detailed protocol for a kinetic solubility assay using the shake-flask method with analysis by high-performance liquid chromatography (HPLC).

Protocol: Kinetic Aqueous Solubility Determination

1. Objective: To determine the kinetic solubility of 3-Bromo-6-methyl-1H-indazol-5-amine in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

2. Materials:

-

3-Bromo-6-methyl-1H-indazol-5-amine

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid, LC-MS grade

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Centrifuge with plate rotor or filtration apparatus (e.g., solubility filter plates)

-

HPLC system with a UV detector and a suitable C18 column

3. Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 1%.

-

Incubation: Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours) to allow for precipitation to reach a steady state.[3]

-

Separation of Undissolved Compound:

-

Filtration Method: Use a solubility filter plate to separate the dissolved compound from any precipitate.

-

Centrifugation Method: Alternatively, centrifuge the plate at high speed to pellet the undissolved solid.

-

-

Sample Preparation for HPLC: Transfer the clear supernatant or filtrate to a new 96-well plate for analysis. Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of ACN and water.

-

HPLC Analysis: Analyze the samples and calibration standards by reverse-phase HPLC with UV detection. The mobile phase could be a gradient of water and ACN with 0.1% formic acid.

-

Data Analysis: Quantify the concentration of the dissolved compound in each well by comparing its peak area to the calibration curve. The kinetic solubility is the highest concentration at which the compound remains in solution.[4]

Synthetic Workflow

3-Bromo-6-methyl-1H-indazol-5-amine is a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The bromo-substituent provides a handle for cross-coupling reactions, while the amine group can be functionalized in various ways. Below is a representative workflow illustrating its use in the synthesis of a hypothetical kinase inhibitor targeting the MAPK/ERK pathway.

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

This workflow demonstrates a common strategy where the bromine atom at the 3-position of the indazole core is utilized in a palladium-catalyzed Suzuki coupling reaction with an arylboronic ester to form a C-C bond.[5] The resulting intermediate, which now contains a new aryl substituent, can then undergo further functionalization. In this example, the amine group at the 5-position is acylated via an amide coupling reaction to introduce another key structural motif, yielding the final hypothetical kinase inhibitor. Such inhibitors often target signaling pathways like the MAPK/ERK pathway, which is frequently dysregulated in various cancers.[6]

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 3-Bromo-6-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methyl-1H-indazol-5-amine is a key heterocyclic intermediate that has garnered significant attention in medicinal chemistry, primarily as a scaffold for the development of potent kinase inhibitors. Its unique substitution pattern, featuring a reactive bromine atom and an amino group on the indazole core, provides a versatile platform for the synthesis of diverse compound libraries. This technical guide delves into the synthesis, properties, and applications of this valuable building block, with a focus on its role in the discovery of novel therapeutics.

Physicochemical Properties

While detailed experimental data for 3-Bromo-6-methyl-1H-indazol-5-amine is not extensively published in peer-reviewed literature, its fundamental properties can be sourced from chemical databases.

| Property | Value | Source |

| CAS Number | 1000343-43-0 | [1][2] |

| Molecular Formula | C₈H₈BrN₃ | [3] |

| Molecular Weight | 226.08 g/mol | [4] |

| Predicted XlogP | 2.3 | [3] |

| Predicted Hydrogen Bond Donor Count | 2 | |

| Predicted Hydrogen Bond Acceptor Count | 3 | |

| Predicted Rotatable Bond Count | 0 | |

| Predicted Monoisotopic Mass | 224.99016 Da | [3] |

Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

A potential synthetic route is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Bromo-1-methyl-1H-indazol-6-amine|Research Chemical [benchchem.com]

The Rising Potential of 3-Bromo-6-methyl-1H-indazol-5-amine Derivatives in Oncology: A Technical Overview

For Immediate Release

Shanghai, China – December 28, 2025 – The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of small molecule kinase inhibitors. Within this critical area of research, derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine are emerging as a promising class of compounds with significant biological activity. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and drug development professionals.

Indazole-containing compounds are recognized for their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, antitumor properties.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for indoles and capable of forming crucial interactions with the hinge region of protein kinases.[3] This has led to the successful development of several FDA-approved indazole-based anticancer drugs such as Axitinib and Pazopanib.[4] This whitepaper will delve into the specifics of bromo-substituted indazole amines, a key subset demonstrating potent and selective inhibitory activities against various cancer-related targets.

Quantitative Biological Activity

The antitumor potential of 3-Bromo-6-methyl-1H-indazol-5-amine and its analogs has been evaluated across a range of human cancer cell lines. The following tables summarize the key quantitative data, primarily presenting the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Notes | Reference |

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | Showed high selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[3][5][6] | [3][5][6] |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | Exhibited high toxicity to normal cells. | [5] |

| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 (range across several lines) | Inhibited cell proliferation and colony formation; promoted apoptosis. | [7] |

| Compound 26 | MPC-11 (Multiple Myeloma) | 0.03 (GI50) | Potent TAK1 inhibitor. | [8] |

| Compound 26 | H929 (Multiple Myeloma) | <0.2 (GI50) | Potent TAK1 inhibitor. | [8] |

| K22 | MCF-7 (Breast Cancer) | 1.3 | Potent PLK4 inhibitor (enzymatic IC50 = 0.1 nM).[9] | [9] |

Key Signaling Pathways and Mechanisms of Action

Derivatives of the indazole scaffold have been shown to exert their anticancer effects by inhibiting various protein kinases involved in cell growth, proliferation, and survival.

One of the key mechanisms involves the induction of apoptosis (programmed cell death). For instance, compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells. This process is potentially mediated through the inhibition of Bcl-2 family members and the p53/MDM2 pathway.[5][6]

Caption: Proposed mechanism of apoptosis induction by indazole derivatives.

Furthermore, specific indazole derivatives have been designed to target key oncogenic kinases. For example, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized as highly potent inhibitors of Polo-like kinase 4 (PLK4), a crucial regulator of cell mitosis.[9] The indazole core in these inhibitors forms critical hydrogen bonds with hinge region residues of the kinase, such as Glu-90 and Cys-92.[9]

Caption: General mechanism of kinase inhibition by indazole derivatives.

Experimental Protocols

The evaluation of the biological activity of these compounds involves a series of standardized in vitro assays. Below are the detailed methodologies for key experiments.

MTT Cell Proliferation Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized indazole derivatives and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Flow Cytometry

This assay quantifies the number of apoptotic and necrotic cells following treatment with the test compounds.

-

Cell Treatment: Cells are treated with the indazole derivatives at varying concentrations for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and then resuspended in binding buffer. The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, such as apoptosis.

-

Protein Extraction: Following treatment with the indazole derivatives, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Kinase Assay

To determine the direct inhibitory effect of the compounds on specific kinases, in vitro kinase assays are performed.

-

Reaction Setup: The assay is typically conducted in a buffer containing the purified kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C or 37°C) for a set time.

-

Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

IC50 Determination: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Caption: General workflow for the biological evaluation of indazole derivatives.

Conclusion and Future Directions

The data presented in this guide underscore the significant potential of 3-Bromo-6-methyl-1H-indazol-5-amine derivatives as a fertile ground for the discovery of novel anticancer agents. The versatility of the indazole scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the structure-activity relationship (SAR) studies to identify more potent and selective inhibitors for specific kinase targets. Furthermore, in vivo studies in relevant animal models are crucial to validate the preclinical efficacy and safety of the most promising lead compounds, paving the way for their potential clinical development. The continued exploration of this chemical space holds great promise for delivering next-generation targeted therapies for a variety of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry Potential of 3-Bromo-6-methyl-1H-indazol-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core medicinal chemistry applications of the novel heterocyclic scaffold, 3-Bromo-6-methyl-1H-indazol-5-amine. The indazole core is a well-established "privileged scaffold" in drug discovery, known for its versatile biological activities.[1][2] This document will delve into the synthesis, potential therapeutic applications, and structure-activity relationships of derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine, with a particular focus on its promising role in the development of kinase inhibitors for oncology.

The Indazole Scaffold: A Cornerstone in Medicinal Chemistry

Indazole derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-HIV activities.[1][2] Several indazole-containing drugs are already on the market, such as the anti-cancer agents Pazopanib and Axitinib, which function as tyrosine kinase inhibitors.[3][4] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a rigid framework that can be strategically functionalized to interact with various biological targets. The 1H-indazole tautomer is generally more thermodynamically stable and is the predominant form.[1]

Synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-6-methyl-1H-indazol-5-amine is not extensively reported in the literature, a plausible synthetic route can be proposed based on established methodologies for the synthesis of substituted indazoles. A potential multi-step synthesis is outlined below, starting from commercially available 4-methyl-2-nitroaniline.

Proposed Synthetic Workflow:

Experimental Protocols (Hypothetical)

Step 1: Synthesis of 6-Methyl-1H-indazol-5-amine

A common method for indazole synthesis involves the diazotization of an ortho-substituted aniline followed by intramolecular cyclization. Starting with 4-methyl-2-nitroaniline, a diazotization reaction using sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperatures would yield a diazonium salt. Subsequent reduction of the nitro group, for instance with tin(II) chloride in hydrochloric acid, would facilitate the cyclization to form the indazole ring, yielding 6-methyl-1H-indazol-5-amine.

Step 2: Bromination of 6-Methyl-1H-indazol-5-amine

The final step involves the regioselective bromination of the indazole core at the 3-position. This can typically be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent like acetic acid. The electron-donating nature of the amino and methyl groups on the benzene ring and the inherent reactivity of the C3 position of the indazole nucleus would likely direct the bromination to the desired position.

Potential Applications in Kinase Inhibition

The 3-aminoindazole scaffold is a recognized hinge-binding motif in many kinase inhibitors.[5] The bromine atom at the 3-position of 3-Bromo-6-methyl-1H-indazol-5-amine serves as a versatile synthetic handle for introducing various substituents through cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitory potency and selectivity against specific kinases. Key kinase families that represent promising targets for derivatives of this scaffold include the AXL, c-MET, and VEGFR receptor tyrosine kinases.

AXL Kinase Inhibition

AXL is a receptor tyrosine kinase that is often overexpressed in various cancers and is associated with poor prognosis and drug resistance.[2][6] Inhibition of AXL is a promising therapeutic strategy.

AXL Signaling Pathway:

c-MET Kinase Inhibition

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-MET signaling is implicated in the development and progression of many human cancers.

c-MET Signaling Pathway:

VEGFR2 Kinase Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR2 is a clinically validated anti-cancer strategy.

VEGFR2 Signaling Pathway:

Quantitative Data and Structure-Activity Relationship (SAR)

| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |

| Indazole-based derivative | AXL | 1.6 | [2] |

| Benzimidazole-indazole derivative (22f) | FLT3 | 0.941 | [5] |

| Benzimidazole-indazole derivative (22f) | FLT3/D835Y | 0.199 | [5] |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 | [7] |

| Axitinib (Indazole core) | VEGFR-1, -2, -3 | 0.1, 0.2, 0.1-0.3 | [4] |

| Pazopanib (Indazole core) | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT | 10, 30, 47, 71, 84, 74 | [3] |

Key SAR Insights from Related Indazole Scaffolds:

-

3-Position: The 3-amino group is a crucial hinge-binding element. The 3-bromo substituent in the target scaffold provides a key point for diversification. Coupling of various aryl or heteroaryl groups at this position via Suzuki or other cross-coupling reactions can significantly impact potency and selectivity.

-

5- and 6-Positions: The amino and methyl groups on the benzene ring of 3-Bromo-6-methyl-1H-indazol-5-amine can influence solubility, metabolic stability, and interactions with the solvent-exposed regions of the kinase active site.

-

N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to modulate pharmacokinetic properties and can also influence the orientation of the scaffold within the ATP-binding pocket.

Conclusion and Future Directions

3-Bromo-6-methyl-1H-indazol-5-amine represents a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. Its structural features are well-suited for targeting the ATP-binding site of various kinases that are critical for tumor growth, survival, and metastasis. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 3-position, makes it an attractive starting point for lead discovery and optimization campaigns.

Future research should focus on the development of a robust and scalable synthesis for 3-Bromo-6-methyl-1H-indazol-5-amine. Subsequent efforts should be directed towards the creation of a focused library of derivatives with modifications at the 3-position and exploration of substitutions at the 5-amino and N1-positions. Screening of these compounds against a panel of cancer-relevant kinases will be crucial to identify potent and selective inhibitors and to elucidate detailed structure-activity relationships. Such studies will pave the way for the potential development of novel, effective, and targeted cancer therapies based on this promising indazole scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. chemscene.com [chemscene.com]

- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Bromo-6-methyl-1H-indazol-5-amine: A Focus on Kinase Inhibition

Disclaimer: Direct, in-depth research, including detailed synthetic protocols and extensive biological data specifically for 3-Bromo-6-methyl-1H-indazol-5-amine, is not extensively available in the public domain. This guide will, therefore, focus on closely related and well-documented structural analogs and derivatives of the bromo-indazole scaffold, which serve as crucial intermediates and core structures in the development of potent kinase inhibitors. The principles, synthetic methodologies, and biological activities described herein are representative of this important class of compounds in medicinal chemistry.

Introduction

The indazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of the indazole core are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The strategic placement of substituents on the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This technical guide provides an in-depth overview of the structural analogs and derivatives of the bromo-indazole core, with a particular focus on their synthesis, biological activity as kinase inhibitors, and the signaling pathways they modulate. While specific data for 3-Bromo-6-methyl-1H-indazol-5-amine is limited, the information presented for its analogs offers valuable insights for researchers, scientists, and drug development professionals working in this area.

Synthesis of Bromo-Indazole Derivatives

The synthesis of substituted indazoles can be achieved through various strategies. A common and effective method for the preparation of 3-aminoindazoles involves the reaction of a substituted 2-fluorobenzonitrile with hydrazine. This approach is highlighted in the synthesis of 5-bromo-1H-indazol-3-amine.

General Experimental Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine

A widely used method for the synthesis of 5-bromo-1H-indazol-3-amine is through the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate.[2][3]

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (99%)

-

Ethanol

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine hydrate (10.0 mmol).[2]

-

The reaction mixture is heated in a sealed tube at 343 K (70°C) for 4 hours.[2]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is concentrated to dryness under reduced pressure.[2][3]

-

The resulting solid can be purified by recrystallization from ethanol to afford the desired product, 5-bromo-1H-indazol-3-amine.[2]

A similar procedure can be performed without a solvent, by heating a mixture of 5-bromo-2-fluorobenzonitrile and hydrazine, followed by removal of excess hydrazine under reduced pressure.[3]

Biological Activity of Indazole-Based Kinase Inhibitors

Indazole derivatives have been successfully developed as potent inhibitors of various kinases, playing crucial roles in cell signaling and proliferation. The following sections and tables summarize the biological activity of representative indazole-based kinase inhibitors.

Polo-Like Kinase 4 (PLK4) Inhibitors

PLK4 is a serine/threonine kinase that acts as a key regulator of centriole duplication. Its overexpression is linked to several cancers, making it an attractive therapeutic target.[4][5] N-(1H-indazol-6-yl)benzenesulfonamide has been identified as a core structure for potent PLK4 inhibitors.[5]

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |

| K22 | PLK4 | 0.1 | MCF-7 | 1.3 | [5] |

| Axitinib | PLK4 | 6.5 | - | - | [5] |

| CFI-400437 | PLK4 | 0.6 | - | - | [5] |

| CFI-400945 | PLK4 | 2.8 | - | - | [5] |

| VX680 | PLK4 | 7.66 (Ki) | - | - | [5] |

BCR-ABL Inhibitors

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML). Indazole derivatives have been designed as potent inhibitors of both wild-type and mutant forms of BCR-ABL.[6]

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) | Reference |

| AKE-72 | BCR-ABL (WT) | < 0.5 | K-562 | < 0.01 | [6] |

| AKE-72 | BCR-ABL (T315I) | 9 | - | - | [6] |

| Compound 4a | - | - | HL-60 | 0.278 | [6] |

| Compound 4a | - | - | MOLT-4 | 0.494 | [6] |

Other Kinase Inhibitors

The versatility of the indazole scaffold has led to the development of inhibitors for a range of other kinases involved in cancer progression.

| Compound ID | Target Kinase/Cell Line | IC50/GI50 (µM) | Reference |

| Compound 6o | K562 (human chronic myeloid leukemia) | 5.15 | [7] |

| Compound 26 | TAK1 | 0.055 | [8] |

Signaling Pathways and Experimental Workflows

The development of kinase inhibitors requires a deep understanding of the signaling pathways they target. The following diagrams, rendered in DOT language, illustrate key signaling pathways modulated by indazole-based inhibitors and a general workflow for their discovery and evaluation.

Signaling Pathways

Experimental Workflow

Conclusion

The bromo-indazole scaffold is a cornerstone in the design and synthesis of novel kinase inhibitors. While specific data on 3-Bromo-6-methyl-1H-indazol-5-amine remains limited in publicly accessible literature, the extensive research on its structural analogs demonstrates the immense potential of this chemical class. The synthetic accessibility of these compounds, coupled with their potent and often selective inhibition of key kinases implicated in cancer, ensures that indazole derivatives will continue to be a fertile ground for the discovery of new therapeutic agents. This guide provides a foundational understanding of the synthesis, biological activity, and relevant signaling pathways associated with bromo-indazole derivatives, serving as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. apexbt.com [apexbt.com]

- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 8. High PLK4 expression promotes tumor progression and induces epithelial‑mesenchymal transition by regulating the Wnt/β‑catenin signaling pathway in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Suzuki-Miyaura Coupling with 3-Bromo-6-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, playing a crucial role in medicinal chemistry and drug discovery.[1][2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] The functionalization of the indazole core is therefore of significant interest for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms.[1][3] This reaction has become a cornerstone in modern organic synthesis due to its mild reaction conditions, broad substrate scope, and tolerance of various functional groups.[3]

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-1H-indazol-5-amine with various aryl and heteroaryl boronic acids. The resulting 3-aryl-6-methyl-1H-indazol-5-amine derivatives are valuable building blocks for the synthesis of complex molecules in drug development programs. The presence of the free amino group and the N-H on the indazole ring can present challenges, but optimized conditions, often involving microwave irradiation, have been developed for efficient coupling of such substrates.[4][5]

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 3-Bromo-6-methyl-1H-indazol-5-amine is depicted below:

Figure 1: General reaction scheme.

Experimental Protocols & Data

Optimized Reaction Conditions

Microwave-assisted synthesis has been shown to be particularly effective for the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles, often leading to higher yields and shorter reaction times compared to conventional heating.[4] The following table summarizes typical reaction conditions and expected yields based on literature for structurally similar substrates.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of Substituted 3-Bromoindazoles

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW), 1h | ~85% | [4] |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 120 °C (MW), 30min | ~90% | Analogous to[4] |

| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 °C, 2h | ~75% | [1] |

| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 °C, 2h | ~80% | [1] |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | 1,4-Dioxane/EtOH/H₂O | 140 °C (MW), 1h | ~88% | [4] |

Yields are based on published data for similar 3-bromoindazole substrates and should be considered as expected values.

Detailed Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a generalized procedure adapted from established methods for the coupling of free (NH) 3-bromoindazoles.[4]

Materials:

-

3-Bromo-6-methyl-1H-indazol-5-amine

-

Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., Cs₂CO₃, 2 equivalents)

-

Solvent system (e.g., 1,4-Dioxane, Ethanol, Water in a 3:1:1 ratio)

-

Microwave synthesis vial (10 mL) with a stir bar

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Vessel Preparation: To a 10 mL microwave synthesis vial containing a magnetic stir bar, add 3-Bromo-6-methyl-1H-indazol-5-amine (1.0 eq., e.g., 0.5 mmol, 113 mg).

-

Reagent Addition: Add the arylboronic acid (1.2 eq., 0.6 mmol), cesium carbonate (Cs₂CO₃) (2.0 eq., 1.0 mmol, 326 mg), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq., 0.025 mmol, 29 mg).

-

Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (3 mL), ethanol (1 mL), and water (1 mL).

-

Inert Atmosphere: Seal the vial and purge with argon or nitrogen gas for 5-10 minutes.

-

Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at 140 °C for 60 minutes with stirring.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-methyl-1H-indazol-5-amine product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-methyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-methyl-1H-indazol-5-amine. This reaction is a powerful method for the synthesis of novel N-substituted 3-amino-6-methyl-1H-indazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2] The indazole core is a privileged structure in numerous biologically active compounds, and this methodology allows for the introduction of diverse amine functionalities to explore structure-activity relationships.[1][2]